1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Overview
Description
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is an organic compound with the molecular formula C14H14FNO7 and a molecular weight of 327.27 g/mol . It is a derivative of propanedioic acid and is characterized by the presence of a fluoro and nitro group on the benzoyl ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The fluoro and nitro groups are introduced through nitration and fluorination reactions, respectively .
Industrial Production Methods
Industrial production of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity . The reaction conditions are optimized to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form diethyl 2-(4-fluoro-2-aminobenzoyl)propanedioate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate involves its interaction with molecular targets such as enzymes and proteins . The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The fluoro group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(4-chloro-2-nitrobenzoyl)propanedioate: Similar structure but with a chloro group instead of a fluoro group.
Diethyl 2-(4-bromo-2-nitrobenzoyl)propanedioate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is unique due to the presence of the fluoro group, which can enhance its reactivity and binding affinity in various chemical and biological applications . The combination of the fluoro and nitro groups provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIJHWWDSEJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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